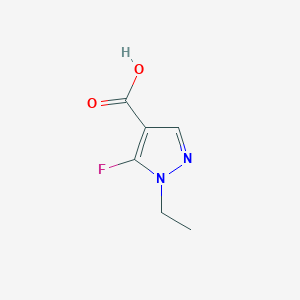![molecular formula C7H6O5S B3009270 4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide CAS No. 2228179-60-8](/img/structure/B3009270.png)
4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide is a chemical compound that serves as a precursor for various synthetic applications. It is particularly relevant in the field of pharmaceuticals and polymer industries due to its potential as a biobased building block. The compound's structure includes a thieno[3,4-b]furan moiety with a carboxylic acid group, which is further oxidized to a dioxide form, indicating the presence of two oxygen atoms in the furan ring.
Synthesis Analysis
The synthesis of derivatives of 4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide can be achieved through the Diels-Alder reaction, as demonstrated in the study where it reacts with quinones to produce quinone-annelated 2,3-bis(methylene)-7-oxabicyclo[2.2.1]heptanes . These derivatives are promising building blocks for the synthesis of antineoplastic antibiotics, highlighting the compound's significance in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of 4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide is characterized by a fused ring system that includes a thieno and a furan ring. The oxidation state of the furan ring is critical for its reactivity, particularly in the formation of Diels-Alder adducts with quinones, which leads to the creation of complex bicyclic structures .
Chemical Reactions Analysis
The compound's reactivity in chemical reactions is exemplified by its participation in the Diels-Alder reaction, which is a powerful tool in organic synthesis for creating cyclic structures. The stereoselective synthesis of quinone-annelated bicyclic compounds from 4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide indicates its utility in constructing architecturally complex molecules with potential pharmaceutical applications .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide are not detailed in the provided data, furan carboxylic acids, in general, are known for their utility in pharmaceutical and polymer industries. The controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF) using a dual-enzyme cascade system demonstrates the versatility and efficiency of producing these compounds. The internal recycling of H2O2 in this process is particularly noteworthy, as it allows for high yields of the desired products, which include furan carboxylic acids like FFCA and FDCA . This showcases the potential of 4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide and its derivatives in sustainable and efficient synthetic processes.
Scientific Research Applications
Conversion to Polymers and Functional Materials
Furan derivatives, including 4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide, are explored for their potential in producing polymers and functional materials from plant biomass. These compounds can serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. Recent advances include the synthesis of monomers, polymers, porous carbon materials, and other chemicals from furan derivatives, highlighting their significance in sustainable material science (Chernyshev, Kravchenko, & Ananikov, 2017).
Pyrolysis and Smoke Formation Studies
Research into the pyrolysis of sugars and cellulose has shown that furan derivatives are prominent products, offering insights into smoke formation mechanisms in various applications, including cigarette smoke. Understanding the pyrolysis behavior of these compounds helps in the study of combustion processes and the formation of pollutants (Sanders, Goldsmith, & Seeman, 2003).
Catalytic Conversion for Chemical Production
The catalytic conversion of carbohydrates to furanic derivatives, such as 4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide, is a key area of research. Heterogeneous acid-catalysts are studied for their efficiency in converting pentose and hexose carbohydrates to valuable chemicals like furfural and hydroxymethylfurfural, demonstrating the role of these catalysts in biomass valorization (Agirrezabal-Telleria, Gandarias, & Arias, 2014).
Liquid-Liquid Extraction Processes
The recovery and purification of carboxylic acids from aqueous streams through liquid-liquid extraction processes have been evaluated, particularly for dilute streams. This research is pertinent to the separation of waste-derived carboxylic acids, including furan derivatives, from fermentation broths, highlighting the importance of developing cost-effective separation techniques for low-concentration acid streams (Reyhanitash, Brouwer, Kersten, van der Ham, & Schuur, 2018).
Carbon Dioxide Utilization
Studies on carbon dioxide utilization include the conversion of CO2 to valuable chemicals through carboxylation and reduction reactions. Furan derivatives play a role in these processes, demonstrating the potential of using CO2 as a carbon resource for the chemical industry. This research supports the development of sustainable synthetic applications and CO2 fixation strategies (Alper & Orhan, 2017).
Safety And Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . It’s important to handle this compound with care and follow all safety guidelines.
properties
IUPAC Name |
5,5-dioxo-4,6-dihydrothieno[3,4-b]furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5S/c8-7(9)4-1-12-6-3-13(10,11)2-5(4)6/h1H,2-3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTXUTRJEGANSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1(=O)=O)OC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide](/img/structure/B3009188.png)

![4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3009191.png)
![5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009192.png)
![N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3009193.png)
![2-[6-(2-Ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3009194.png)

![Tert-butyl 7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroindole-1-carboxylate](/img/structure/B3009199.png)

![6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B3009204.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B3009205.png)
![N-[(4-methylphenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3009207.png)
